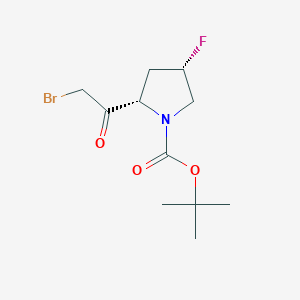

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a bromoacetyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

Introduction of the fluorine atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Bromoacetylation: The bromoacetyl group is introduced through a reaction with bromoacetyl bromide in the presence of a base such as triethylamine.

Esterification: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoacetyl and fluoropyrrolidine moieties.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation and reduction: Products include oxidized or reduced forms of the original compound.

Hydrolysis: The major product is the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.

Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy against diseases such as diabetes and cancer due to their ability to interact with specific biological targets.

Fluorinated Compounds Synthesis

The incorporation of fluorine into organic molecules can significantly enhance their biological properties. This compound acts as a precursor for synthesizing fluorinated analogs that may exhibit improved pharmacokinetic profiles.

Data Tables

| Step | Description |

|---|---|

| Formation of Pyrrolidine | Initial cyclization from starting materials |

| Bromoacetylation | Acylation with bromoacetic acid |

| Fluorination | Introduction of fluorine using fluorinating agents |

| Carboxylation | Finalization with carboxylic acid functionality |

Case Study 1: Antidiabetic Activity

Research has shown that derivatives of this compound can act as agonists for GPR119, a receptor involved in insulin secretion and glucose homeostasis. In vitro studies demonstrated that these compounds could significantly enhance insulin release in response to glucose stimulation.

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of this compound and its derivatives. Preliminary results indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Mecanismo De Acción

The mechanism of action of tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoropyrrolidine moiety may interact with biological receptors or enzymes, affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (2S,4S)-2-(2-chloroacetyl)-4-fluoropyrrolidine-1-carboxylate

- Tert-butyl (2S,4S)-2-(2-iodoacetyl)-4-fluoropyrrolidine-1-carboxylate

- Tert-butyl (2S,4S)-2-(2-acetyl)-4-fluoropyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and non-halogenated analogs. This unique reactivity can be exploited in various chemical transformations and biological applications.

Actividad Biológica

Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential applications as a bioactive molecule. This article delves into its biological activity, synthesizing available data from various studies and patents.

- Molecular Formula : C₇H₁₀BrFN₂O₂

- Molecular Weight : 253.069 g/mol

- LogP : 0.8932 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 64.39 Ų

This compound and its derivatives have been studied for their role as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The compound's structural features facilitate interactions with the enzyme's active site, potentially leading to enhanced insulin sensitivity and glucose regulation .

Synthesis of Derivatives

Research indicates that this compound can be synthesized through various methods, including the fluorination of N-protected 4-hydroxyproline derivatives. This approach has demonstrated high yields and stereospecificity, making it a valuable synthon for further medicinal chemistry applications .

Dipeptidyl Peptidase IV Inhibitors

In a study focusing on the synthesis and biological evaluation of DPP-IV inhibitors, derivatives of this compound were tested for their inhibitory activity. The results indicated that modifications at the bromoacetyl position significantly affected the potency of the inhibitors. The most effective compounds exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for managing diabetes .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival. These findings warrant further exploration into the compound's mechanism of action in cancer therapy .

Research Findings Summary Table

Propiedades

IUPAC Name |

tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBNPAYJBDGZTR-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.